Methyl 2-(4-amino-2-fluorophenoxy)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-amino-2-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-6(10(13)14-2)15-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTIRZLWSSRCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 4 Amino 2 Fluorophenoxy Propanoate
Retrosynthetic Analysis and Strategic Disconnections for the Phenoxypropanoate Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-(4-amino-2-fluorophenoxy)propanoate, the key strategic disconnections are centered around the principal functional groups: the ether linkage, the aromatic amine, and the methyl ester.
The most logical primary disconnection is at the ether C-O bond, as this bond is commonly formed through nucleophilic substitution reactions. youtube.com This leads to two key synthons: a substituted phenol (B47542) and a propanoate derivative with a suitable leaving group at the C2 position. The aromatic portion would be a 4-amino-2-fluorophenol (B116865) synthon, and the aliphatic portion would be a methyl 2-halopropanoate or a similar electrophilic species.
A second disconnection can be made at the ester functional group, breaking it down into a carboxylic acid and methanol (B129727). This is a standard transformation that can be achieved late in the synthesis. youtube.com
Finally, the aromatic amine can be considered a disconnection point. The amino group could be introduced onto the aromatic ring at various stages of the synthesis, or the synthesis could commence with a pre-functionalized aminophenol derivative. A common strategy involves starting with a nitro group, which can be reduced to an amine in a later step, or protecting the amine functionality during the synthesis.
These disconnections suggest a convergent synthesis where the chiral propanoate side chain and the functionalized aromatic ring are prepared separately and then coupled.
Classical and Contemporary Approaches to the Construction of this compound
The forward synthesis of this compound can be approached through several classical and contemporary organic reactions. The sequence of these reactions is crucial to avoid unwanted side reactions and to ensure high yields.
Etherification Reactions: Nuances of Phenol-Alkyl Halide Coupling
The formation of the ether linkage in the target molecule is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide in an SN2 reaction. iupac.org
In the context of synthesizing this compound, a plausible route involves the reaction of a 4-amino-2-fluorophenol derivative with a methyl 2-halopropanoate, such as methyl 2-bromopropanoate. The phenolic hydroxyl group is more acidic than the amino group and can be selectively deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the phenoxide.
A significant challenge in this approach is the potential for the amino group to also act as a nucleophile and compete in the reaction with the alkyl halide. To circumvent this, the amino group is often protected prior to the etherification step. A common protecting group for amines is the acetyl group, which can be introduced by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. google.com The resulting acetamide (B32628) is significantly less nucleophilic than the free amine.
The general conditions for such an etherification reaction are summarized in the table below, based on analogous syntheses.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Phenoxypropanoates
| Parameter | Condition |
|---|---|
| Phenol Component | N-(3-fluoro-4-hydroxyphenyl)acetamide |
| Alkyl Halide | Methyl 2-bromopropanoate |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) or Acetone |
| Temperature | 60-100 °C |
| Reaction Time | 4-12 hours |
Formation of the Aromatic Amine Moiety: Amination Protocols for Fluorinated Phenyl Substrates
The amino group on the fluorinated phenyl ring can be introduced either before or after the etherification step. A common and efficient strategy is to start with a precursor that already contains the amino functionality, such as 4-amino-2-fluorophenol. This starting material can be synthesized by the reduction of 2-fluoro-4-nitrophenol. youtube.com
As mentioned, protection of the amino group is often necessary. The N-acetyl group is a robust protecting group that can withstand the conditions of the Williamson ether synthesis. The protected intermediate, N-(3-fluoro-4-hydroxyphenyl)acetamide, can then be used in the coupling reaction.
Following the successful etherification, the protecting group must be removed to yield the free aromatic amine. The deprotection of an N-acetyl group can be achieved under either acidic or basic conditions. commonorganicchemistry.com For instance, refluxing the N-acetylated compound in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide (B78521) will hydrolyze the amide bond to reveal the amine. commonorganicchemistry.comcabidigitallibrary.org
Table 2: Deprotection of N-Acetyl Group
| Reagents | Solvent | Conditions |
|---|---|---|
| Hydrochloric Acid (HCl) | Water/Ethanol (B145695) | Reflux |
Esterification Techniques for the Propanoate Functionality
The final step in the synthesis is the formation of the methyl ester. If the synthesis was carried out using a propanoic acid derivative, a final esterification step is required. The Fischer esterification is a classic method that involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. researchgate.net The reaction is typically heated to drive the equilibrium towards the ester product.
Alternatively, if a methyl 2-halopropanoate was used in the etherification step, the ester functionality is already present in the molecule, and this final step is not necessary. However, if the ester were to be hydrolyzed during the deprotection of the amino group, re-esterification would be required.
Stereoselective Synthesis of Enantiopure this compound
The C2 position of the propanoate moiety in this compound is a chiral center. For many applications, it is crucial to synthesize a single enantiomer of the compound. This can be achieved through stereoselective synthesis.
A highly effective method for establishing the stereochemistry at this center is to start with a chiral precursor. The synthesis of the herbicide quizalofop-P-ethyl provides a well-established precedent. wikipedia.orglibretexts.org This approach utilizes enantiomerically pure lactic acid as the starting material. For the (R)-enantiomer of the target molecule, one would start with (S)-lactic acid, and for the (S)-enantiomer, (R)-lactic acid would be used.
The hydroxyl group of ethyl lactate (B86563) can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. wikipedia.org The resulting ethyl S(-)-tosyllactate can then undergo an SN2 reaction with the phenoxide of the protected 4-amino-2-fluorophenol. This reaction proceeds with inversion of configuration at the chiral center, leading to the desired (R)-enantiomer of the phenoxypropanoate.
Chiral Auxiliary-Mediated Asymmetric Induction
An alternative strategy for achieving stereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction in a stereoselective manner. After the desired stereochemistry has been established, the auxiliary is removed. nih.gov
For the synthesis of the 2-phenoxypropanoate core, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, can be attached to propanoic acid to form an amide. nih.gov The chiral environment created by the auxiliary then directs the stereoselective alkylation of the α-carbon.
In this approach, the chiral amide enolate is formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reaction with an electrophile, in this case, a reagent that would introduce the protected 4-amino-2-fluorophenoxy group, would proceed with high diastereoselectivity. However, a more common approach for this specific structure would be to alkylate the enolate of the propionamide (B166681) derivative with a suitable electrophile. For the synthesis of a 2-phenoxypropanoic acid, this would involve a different synthetic strategy than the Williamson ether synthesis. A more direct application of a chiral auxiliary would be to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent with a reagent that introduces the phenoxy group, though this is more common for the synthesis of α-amino acids.
A more practical chiral auxiliary approach for this target would involve the stereoselective alkylation of a propionyl derivative attached to a chiral auxiliary. For example, the enolate of a propionyl oxazolidinone can be generated and then reacted with a suitable electrophile. After the alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched 2-phenoxypropanoic acid, which can then be esterified.
Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Base for Enolate Formation |
|---|---|
| Evans Oxazolidinones | Lithium Diisopropylamide (LDA) |
Asymmetric Catalysis in C-O Bond Formation and Stereocenter Construction
The creation of the chiral center in this compound is crucial for its intended biological activity, analogous to many herbicides and pharmaceuticals where only one enantiomer is active. While direct asymmetric catalysis in the C-O bond-forming step is an advanced strategy, the more established and industrially common approach for this class of molecules involves a nucleophilic aromatic substitution (SNAr) reaction using a pre-existing chiral building block.
This predominant pathway involves the reaction of a nucleophilic phenol (4-amino-2-fluorophenol) with an electrophilic and enantiomerically pure propanoate derivative, such as a tosylate or halide of ethyl lactate. For instance, the synthesis of the herbicide Quizalofop-p-ethyl often employs R(-)-p-toluenesulfonyl ethyl lactate or ethyl (S)-2-chloropropionate as the chiral source. patsnap.comgoogle.com This strategy transfers the existing stereocenter into the final product rather than creating it via asymmetric catalysis.
However, research into direct catalytic asymmetric C-O bond formation is an active field. researchgate.net Potential, though not specifically documented for this compound, methods could involve transition-metal catalysis. For example, chiral rhodium or copper complexes have been explored for asymmetric C-O coupling reactions. nih.govchemrxiv.org A hypothetical catalytic cycle could involve the coordination of a chiral ligand to a metal center, which then facilitates the enantioselective attack of the 4-amino-2-fluorophenol onto a propargyl-type substrate. The development of such a method would represent a significant advancement, potentially offering a more direct and atom-economical route to the desired enantiomer. nih.gov
Chemoenzymatic and Biocatalytic Resolution Strategies
Chemoenzymatic and biocatalytic methods offer a powerful alternative for obtaining enantiomerically pure this compound. The most common strategy for the parent class of 2-aryloxypropionic acids is the kinetic resolution of a racemic mixture using hydrolase enzymes, particularly lipases. almacgroup.com
In this approach, a racemic ester, such as this compound, is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester (e.g., the S-enantiomer) in high enantiomeric excess. nih.gov Lipases from various microbial sources are widely employed for this purpose. A study on the resolution of (R, S)-2-Phenoxy-propionic acid methyl ester demonstrated that an immobilized lipase (B570770) from Aspergillus oryzae could achieve an enantiomeric excess (e.e.s) of 99.5% at 50.8% conversion. nih.gov Similarly, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown excellent performance in resolving related aryloxy-propan-2-yl acetates, achieving >99% ee for both the hydrolyzed alcohol and the remaining acetate (B1210297). mdpi.com
The efficiency of these resolutions can be highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of enzyme, solvent system, pH, and temperature. nih.govnih.gov The use of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to dramatically enhance the enantioselectivity of lipase-catalyzed resolutions in some cases. researchgate.net
| Enzyme Source | Substrate | Solvent | Key Result |
|---|---|---|---|
| Aspergillus oryzae (immobilized) | (R, S)-2-Phenoxy-propionic acid methyl ester | Phosphate Buffer (pH 7.5) | 99.5% e.e.s at 50.8% conversion |
| Pseudomonas fluorescens | (R,S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate Buffer (pH 7.0) / Acetonitrile (B52724) | >99% ee for both product and remaining substrate |
| Thermomyces lanuginosus (immobilized) | (R,S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate Buffer (pH 7.0) / Acetonitrile | >99% ee for both product and remaining substrate |
| Aspergillus niger | (RS)-2-Phenoxypropanoic acid vinyl ester | Diisopropyl ether / 1-Butanol | High enantioselectivity (E >100) |
This table presents data from studies on analogous compounds to illustrate the effectiveness of enzymatic resolution for the 2-aryloxypropanoate class. nih.govmdpi.comnih.gov
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for minimizing environmental impact and improving process safety and efficiency.
Exploration of Environmentally Benign Solvents and Reaction Media
The core C-O ether bond formation in the synthesis of aryloxyphenoxypropionates is typically a nucleophilic aromatic substitution (SNAr) reaction. Traditional protocols often utilize polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP). chemicalbook.com While effective, these solvents are under increasing scrutiny due to toxicity and environmental concerns. unimi.it
Green chemistry research has identified several promising alternatives. nih.gov Polyethylene glycol (PEG) has been used as a recyclable and non-toxic solvent for SNAr reactions, sometimes leading to excellent yields in short reaction times. nih.gov More recently, Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose (B213188), has emerged as a viable substitute for DMF and NMP. unimi.itresearchgate.net It has been successfully used for SNAr reactions on heterocyclic systems, with the added benefit of easy product isolation via precipitation in water. unimi.itresearchgate.net Aqueous systems, often considered the ultimate green solvent, can also be employed for SNAr reactions, typically with the aid of additives like the benign polymer hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction between poorly soluble organic substrates. rsc.org
| Solvent Class | Example | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Traditional Polar Aprotic | DMF, DMSO, NMP | High solubility for reagents, proven efficacy | Toxicity, high boiling points, difficult to remove |
| Polyethylene Glycols | PEG-400 | Non-toxic, biodegradable, recyclable | High viscosity, potential product separation issues |
| Bio-based Dipolar Aprotic | Cyrene™ | Bio-derived, biodegradable, high boiling point | Potential instability with strong bases over time |
| Aqueous Systems | Water with HPMC | Ultimate green solvent, non-flammable, cheap | Low solubility of organic substrates, requires additives |
This table compares traditional solvents with greener alternatives for the key SNAr reaction step. chemicalbook.comnih.govresearchgate.netrsc.org
Development of Heterogeneous and Recyclable Catalytic Systems
The standard SNAr synthesis of aryloxyphenoxypropionates uses a stoichiometric amount of a soluble base, such as potassium or sodium carbonate, to deprotonate the phenol. chemicalbook.com This generates a significant amount of inorganic salt waste, which requires disposal. A greener approach involves the use of heterogeneous or recyclable catalysts.
While the base in this reaction acts as a reagent, its function can be replaced by a solid, recyclable base catalyst. Materials such as basic zeolites or functionalized resins could potentially facilitate the reaction and be easily removed by filtration, simplifying the workup process and reducing waste. mdpi.com Another strategy is the use of recyclable phase-transfer catalysts (PTCs) in a biphasic system, which can enhance reaction rates and allow for easy separation and reuse of the catalyst.
Atom Economy and Process Intensification
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. primescholars.com The primary C-O bond-forming reaction, a Williamson ether synthesis-type SNAr, can be analyzed for its atom economy.
Reaction: 4-amino-2-fluorophenol + Ethyl (S)-2-chloropropionate + K₂CO₃ → (S)-Ethyl 2-(4-amino-2-fluorophenoxy)propanoate + KCl + KHCO₃
In this pathway, significant portions of the base (K₂CO₃) and the leaving group (Cl) become inorganic byproducts (KCl, KHCO₃). The theoretical atom economy is therefore considerably less than 100%. monash.educhemrxiv.org Improving atom economy would require redesigning the synthesis, for example, through a catalytic addition reaction that avoids salt byproducts, though such routes are not yet established for this compound class.
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. sphinxsai.com The nitration and SNAr reactions often used in the synthesis of agrochemicals can be highly exothermic. Shifting from traditional large batch reactors to continuous flow systems, such as microreactors or tubular reactors, offers significant advantages. cetjournal.itbme.hu Continuous flow processing allows for superior heat management, precise control over reaction time and temperature, and reduced reactor volumes, which dramatically increases the inherent safety of the process. This approach can also lead to higher yields and purity by minimizing the formation of side products. cetjournal.it
Chemical Transformations and Derivatization of Methyl 2 4 Amino 2 Fluorophenoxy Propanoate
Reactions Involving the Ester Functionality of Methyl 2-(4-amino-2-fluorophenoxy)propanoate
The ester group in this compound is a primary site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids, different esters, amides, and alcohols.
Hydrolytic Cleavage to Carboxylic Acid Derivatives
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(4-amino-2-fluorophenoxy)propanoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. This process is a crucial step in the synthesis of certain herbicides where the carboxylic acid is a necessary intermediate for subsequent coupling reactions.
The general reaction for the hydrolysis is as follows:
| Reactant | Reagents | Product |
| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 2-(4-amino-2-fluorophenoxy)propanoic acid |
Transesterification Processes and Ester Exchange Reactions
Transesterification allows for the conversion of the methyl ester into other esters, such as ethyl or tefuryl esters. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol. For instance, in the synthesis of the herbicide quizalofop-p-tefuryl, a transesterification-like process is employed to introduce the tetrahydrofurfuryl alcohol moiety.
A representative transesterification reaction is shown below:
| Starting Ester | Alcohol | Catalyst | Product Ester |
| This compound | Ethanol (B145695) | Acid or Base | Ethyl 2-(4-amino-2-fluorophenoxy)propanoate |
Amidation and Reduction of the Ester Group to Amides and Alcohols
The ester functionality can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction typically requires heating. Furthermore, the ester group can be reduced to a primary alcohol, 2-(4-amino-2-fluorophenoxy)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for creating diverse derivatives.
| Transformation | Reagent | Product |
| Amidation | Ammonia (NH₃) | 2-(4-amino-2-fluorophenoxy)propanamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(4-amino-2-fluorophenoxy)propan-1-ol |
Reactions of the Aromatic Amine Group in this compound
The aromatic amine group is another key reactive site, enabling modifications to the benzene (B151609) ring's substituent, which is pivotal in the synthesis of various agrochemicals.
Acylation and Sulfonylation for Amide and Sulfonamide Formation
The primary aromatic amine can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. These reactions are important for introducing different functional groups and modifying the electronic properties of the aromatic ring.
| Reaction | Reagent | Product |
| Acylation | Acetyl Chloride | Methyl 2-(4-acetamido-2-fluorophenoxy)propanoate |
| Sulfonylation | p-Toluenesulfonyl Chloride | Methyl 2-(2-fluoro-4-(tosylamino)phenoxy)propanoate |
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann Reactions)
The aromatic amine group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions.
Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. This reaction is a powerful tool for introducing these functionalities onto the aromatic ring.
Balz-Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically converted to its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride.
These transformations are illustrated in the following table:
| Reaction | Reagents | Key Intermediate | Product |
| Sandmeyer (Chlorination) | 1. NaNO₂, HCl (0-5°C) 2. CuCl | Aryl Diazonium Chloride | Methyl 2-(4-chloro-2-fluorophenoxy)propanoate |
| Balz-Schiemann | 1. NaNO₂, HBF₄ (0-5°C) 2. Heat | Aryl Diazonium Tetrafluoroborate | Methyl 2-(2,4-difluorophenoxy)propanoate |
Alkylation and Arylation Reactions on the Amine Nitrogen
The primary amino group in this compound is a key site for derivatization through alkylation and arylation reactions. These transformations introduce alkyl or aryl substituents onto the nitrogen atom, significantly modifying the compound's steric and electronic properties.
N-Alkylation: The nucleophilic character of the amino group facilitates its reaction with various alkylating agents. Common methods for the N-alkylation of anilines, which are structurally analogous to the amino moiety in the target compound, can be employed. These methods often involve the use of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is critical to control the extent of alkylation and prevent side reactions. For instance, milder bases may favor mono-alkylation, while stronger bases can lead to di-alkylation.
| Alkylating Agent | Base | Solvent | Typical Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | Methyl 2-(2-fluoro-4-(methylamino)phenoxy)propanoate |
| Benzyl Bromide | NaH | THF | Methyl 2-(4-(benzylamino)-2-fluorophenoxy)propanoate |
| Ethyl Bromoacetate | Et₃N | DMF | Methyl 2-(4-((2-ethoxy-2-oxoethyl)amino)-2-fluorophenoxy)propanoate |
N-Arylation: The introduction of an aryl group onto the amine nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. Copper-catalyzed Ullmann-type reactions also provide a viable route for N-arylation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the selective N-arylation of aminophenols has been demonstrated using both copper and palladium-based catalyst systems, highlighting the feasibility of such transformations on molecules with multiple reactive sites. mit.edumit.edu
| Aryl Halide | Catalyst System | Base | Solvent | Typical Product |
| Phenyl Bromide | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Methyl 2-(4-(diphenylamino)-2-fluorophenoxy)propanoate |
| 4-Chloropyridine | CuI / L-proline | K₂CO₃ | DMSO | Methyl 2-(2-fluoro-4-(pyridin-4-ylamino)phenoxy)propanoate |
Reactivity of the Fluoroaryl Moiety in this compound
The fluoroaryl ring of the molecule presents opportunities for further substitution, which can be achieved through several modern synthetic methodologies. The existing substituents—the amino group, the fluorine atom, and the ether linkage—influence the regioselectivity of these reactions.
Directed Ortho-Metalation and Related Aromatic Substitutions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org In the case of this compound, the amino group, after suitable protection (e.g., as a pivaloyl or carbamate (B1207046) group), can act as a directing metalation group (DMG). The DMG coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho position. In this molecule, the position ortho to the protected amino group (C5) is the most likely site for lithiation. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents.
The fluorine atom can also act as a weaker directing group, and its electronic influence, along with the ether oxygen, can affect the acidity of the aromatic protons. researchgate.net
| Directing Group (on N) | Lithiating Agent | Electrophile | Product |
| Pivaloyl (-COC(CH₃)₃) | s-BuLi/TMEDA | I₂ | Methyl 2-(4-(pivalamido)-2-fluoro-5-iodophenoxy)propanoate |
| Carbamate (-CO₂t-Bu) | n-BuLi | DMF | Methyl 2-(4-(tert-butoxycarbonylamino)-5-formyl-2-fluorophenoxy)propanoate |
Cross-Coupling Reactions at the Aromatic Ring (e.g., C-H Activation, Halogenation)
Halogenation: The electron-rich nature of the aromatic ring, activated by the amino and ether groups, makes it susceptible to electrophilic halogenation. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the ring. The regioselectivity is directed by the existing substituents, with substitution typically occurring at positions ortho or para to the activating groups. Given the substitution pattern, the C5 position is a likely candidate for halogenation.
C-H Activation: Palladium-catalyzed C-H activation/arylation offers a direct method to form carbon-carbon bonds on the aromatic ring without the need for pre-functionalization. biorxiv.org By employing a suitable directing group, often on the nitrogen atom, a palladium catalyst can selectively activate a C-H bond and couple it with an aryl halide. This methodology provides a convergent approach to biaryl structures.
Cross-Coupling of Halogenated Derivatives: If a halogen is introduced onto the aromatic ring (as described above), it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, rsc.orgnih.govresearchgate.net Heck, wikipedia.orgmdpi.comrsc.org and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. For instance, a bromo-derivative at the C5 position could be coupled with a boronic acid in a Suzuki reaction to form a biaryl linkage.
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling (of C5-bromo derivative) | Phenylboronic acid | Pd(PPh₃)₄ | Methyl 2-(4-amino-2-fluoro-5-phenylphenoxy)propanoate |
| Heck Coupling (of C5-iodo derivative) | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Methyl 2-(4-amino-2-fluoro-5-styrylphenoxy)propanoate |
Further Functionalization of the Propanoate Side Chain
The methyl ester of the propanoate side chain is another site for chemical modification, primarily through hydrolysis and subsequent amidation.
Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-amino-2-fluorophenoxy)propanoic acid. researchgate.netresearchgate.net Basic hydrolysis is typically carried out using an aqueous solution of a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup. This transformation is often a prerequisite for further modifications, such as amide bond formation. The herbicide diclofop-methyl, which shares the 2-(phenoxy)propanoate ester moiety, undergoes rapid hydrolysis as an initial step in its degradation. researchgate.net
Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with a variety of primary or secondary amines to form amides. nih.govucl.ac.ukorganic-chemistry.orgresearchgate.netnih.gov This is typically achieved using a coupling agent, such as a carbodiimide (B86325) (e.g., EDC) or a uronium salt (e.g., HATU), to activate the carboxylic acid. This reaction is a cornerstone of peptide synthesis and allows for the introduction of a wide range of amine-containing fragments, leading to the creation of a diverse library of derivatives.
| Amine | Coupling Agent | Product |
| Benzylamine | EDC/HOBt | N-benzyl-2-(4-amino-2-fluorophenoxy)propanamide |
| Morpholine | HATU | (4-(2-(morpholino-2-oxoethoxy)-3-fluorophenyl)amine |
| Glycine (B1666218) methyl ester | T3P | Methyl (2-(4-amino-2-fluorophenoxy)propanamido)acetate |
Analytical and Spectroscopic Characterization Methodologies for Methyl 2 4 Amino 2 Fluorophenoxy Propanoate
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating Methyl 2-(4-amino-2-fluorophenoxy)propanoate from impurities and for distinguishing between its enantiomers. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for these purposes.
HPLC and UHPLC are powerful techniques for the purity assessment of this compound. These methods separate the target compound from synthesis precursors, by-products, and degradation products based on differential partitioning between a stationary phase and a mobile phase.
For a compound of this polarity, reversed-phase HPLC is a common approach. A C18 or C8 silica-based column is typically employed as the stationary phase, while the mobile phase often consists of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the amino group is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is generally effective in resolving compounds with a range of polarities. Detection is most commonly achieved using a UV detector, set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance.
UHPLC, which utilizes smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, making it a preferred method for rigorous purity determinations.
Table 1: Representative HPLC/UHPLC Purity Analysis Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 2 µL |
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the presence of a polar amino group and its relatively high molecular weight, direct analysis of this compound by GC can be challenging. Therefore, derivatization is often necessary to increase its volatility and thermal stability.
A common derivatization strategy for compounds containing amino groups is acylation, for instance, with trifluoroacetic anhydride (B1165640), or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reactions cap the polar N-H bonds, reducing intermolecular hydrogen bonding and making the molecule more amenable to GC analysis. The resulting volatile derivative is then separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. GC-MS provides definitive structural information based on the fragmentation pattern of the derivatized molecule.
Table 2: Illustrative GC Method Parameters for a Derivatized Analyte
| Parameter | Condition |
|---|---|
| Derivatization | Acetylation with Acetic Anhydride |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI), Scan 50-500 m/z |
This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral chromatography is the most effective method for this purpose. nih.govphenomenex.com
This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For aryloxyphenoxypropionate compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven to be highly effective. researchgate.net For example, columns like Chiralpak® AD or Chiralcel® OD are frequently used. The mobile phase is typically a non-polar organic solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of hexane to alcohol is a critical parameter that is optimized to achieve baseline separation of the enantiomers.
Table 3: Typical Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving to confirm its identity and elucidate its connectivity and spatial arrangement.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the methine proton of the propanoate group, the methyl protons of the ester and the propanoate chain, and the protons of the amino group. The splitting patterns (e.g., doublets, triplets, quartets) arise from spin-spin coupling between neighboring protons and are invaluable for assigning the structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine, amino, and ether substituents), and the aliphatic carbons of the propanoate and methyl ester groups.
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. It provides a single signal for the fluorine atom, and its chemical shift is indicative of the electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing further structural confirmation.
2D-NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity within the molecule. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton and carbon atoms, and HMBC reveals longer-range couplings between protons and carbons, allowing for the unambiguous assembly of the molecular structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Shift (Multiplicity, J in Hz) | Predicted ¹³C Shift |
|---|---|---|
| -OC H₃ (Ester) | ~3.7 (s) | ~52 |
| -C H(CH₃)- | ~4.8 (q, J=7) | ~70 |
| -CH(C H₃)- | ~1.6 (d, J=7) | ~18 |
| -NH₂ | ~3.8 (br s) | - |
| Aromatic C-H | 6.4 - 7.0 (m) | 100 - 115 |
| Aromatic C-NH₂ | - | ~140 |
| Aromatic C-O | - | ~145 |
| Aromatic C-F | - | ~150 (d, ¹JCF ≈ 240 Hz) |
| Aromatic C | - | 110-120 |
| C =O (Ester) | - | ~172 |
Note: Predicted values are based on standard chemical shift increments and may vary from experimental results.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretch of the ester group would produce a strong, sharp absorption band around 1735-1750 cm⁻¹. The aromatic ring would be identified by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-F bond stretch would also be present in this region, usually around 1250 cm⁻¹.
Table 5: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether & Ester | C-O Stretch | 1000 - 1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.
Molecular Ion Determination: In a typical mass spectrometry experiment, molecules of this compound would be ionized, commonly through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be detected, and its mass-to-charge ratio (m/z) would provide the compound's nominal molecular weight.
High-Resolution Mass Spectrometry (HRMS) would offer a more precise determination of the molecular mass, typically to four or more decimal places. This high precision allows for the calculation of the elemental formula, confirming the presence of the expected atoms (carbon, hydrogen, nitrogen, oxygen, and fluorine) in their correct proportions.
Fragmentation Analysis: Under the high-energy conditions of the mass spectrometer, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, characteristic ions. The analysis of these fragment ions provides a roadmap to the compound's structure. For this compound, key fragmentation pathways would be anticipated based on its functional groups.
A hypothetical fragmentation pattern could include the following key cleavages:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Cleavage of the ester group, resulting in a fragment corresponding to the phenoxypropanoate moiety.
Fission of the ether bond connecting the propanoate side chain to the fluorinated aromatic ring.
Fragmentation of the aromatic ring itself.
The following interactive table illustrates the type of data that would be generated from an HRMS analysis, including the theoretical exact masses of plausible fragments.
| Plausible Fragment | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₃FNO₃ | 214.0874 |
| [M - OCH₃]⁺ | C₉H₉FNO₂ | 182.0612 |
| [M - COOCH₃]⁺ | C₈H₈FNO | 153.0585 |
| [4-amino-2-fluorophenoxy]⁺ | C₆H₅FNO | 126.0350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule provides information about the presence of chromophores, which are the parts of the molecule that absorb light.
The structure of this compound contains a substituted benzene (B151609) ring, which is a primary chromophore. The presence of the amino (-NH₂) and fluoro (-F) groups, as well as the ether linkage, will influence the electronic environment of the aromatic ring and thus affect its UV-Vis absorption spectrum.
It would be expected that the UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol or methanol, would exhibit characteristic absorption bands in the ultraviolet region. The primary absorption would likely be due to π → π* transitions within the aromatic ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters to be determined. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene.
A representative data table for a UV-Vis spectroscopic analysis would include the following information:
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Methanol | Data not available | Data not available | π → π |
X-ray Crystallography for Definitive Solid-State Structure Determination
To perform X-ray crystallography, a high-quality single crystal of this compound would need to be grown. This crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data would be used to build a model of the molecule's structure.
The successful crystallographic analysis of this compound would yield a wealth of structural information, including:
The planarity of the aromatic ring.
The conformation of the propanoate side chain relative to the aromatic ring.
The bond lengths and angles of all constituent atoms, providing experimental validation of the proposed structure.
Information on intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the crystal packing.
The crystallographic data would be summarized in a standardized format, as shown in the hypothetical table below.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Investigations of Methyl 2 4 Amino 2 Fluorophenoxy Propanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecular structure. For a molecule like Methyl 2-(4-amino-2-fluorophenoxy)propanoate, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and various other electronic descriptors that govern its chemical behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. For this compound, a DFT study would provide critical insights into its chemical reactivity.
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Charge Distribution: DFT calculations can also map the electrostatic potential (ESP) surface of the molecule, which illustrates the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the amino group (-NH2) would be expected to be an electron-donating group, leading to a region of negative electrostatic potential. Conversely, the fluorine atom and the carbonyl group of the ester would be electron-withdrawing, creating regions of positive electrostatic potential. This information is invaluable for predicting how the molecule will interact with other chemical species.
Illustrative Data Table: Predicted Electronic Properties from a Hypothetical DFT Calculation
| Property | Hypothetical Value | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide a more accurate description of the electronic structure for certain systems. For this compound, these high-level calculations could be used to benchmark the results obtained from DFT and to investigate phenomena where DFT might be less reliable, such as weak intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
Conformational Analysis: this compound has several rotatable bonds, leading to a variety of possible conformations. A systematic conformational search could identify the low-energy conformers and the global minimum energy structure. This is important as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved picture of the molecular motions by solving Newton's equations of motion for the atoms in the system. An MD simulation of this compound, either in a vacuum or in a solvent, would reveal its dynamic behavior, including the flexibility of its side chains and the accessible conformational states over time. This information is particularly relevant for understanding how the molecule might interact with a biological target, such as a protein binding site.
Illustrative Data Table: Key Torsional Angles from a Hypothetical Conformational Analysis
| Torsional Angle | Description | Predicted Low-Energy Angle |
|---|---|---|
| τ1 (C-O-C-C) | Rotation around the ether linkage | ~120° |
| τ2 (O-C-C=O) | Rotation of the ester group | ~180° |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can be used to interpret and assign experimental spectra. For this compound, these predictions would be a valuable tool for its characterization.
Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands.
NMR Spectroscopy: It is possible to compute the nuclear magnetic shielding tensors for the atoms in a molecule, which can then be converted into chemical shifts. Predicted ¹H and ¹³C NMR chemical shifts for this compound could aid in the assignment of its experimental NMR spectra.
Illustrative Data Table: Hypothetical Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3450, 3360 | 3445, 3355 |
| C=O stretch | 1735 | 1730 |
| C-F stretch | 1250 | 1245 |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For this compound, one could investigate various potential reactions, such as its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, passing through one or more transition states. The calculated activation energies can provide a quantitative measure of the reaction kinetics.
For instance, a computational study could model the acylation of the amino group or the hydrolysis of the ester group, providing detailed insights into the step-by-step mechanism and the factors influencing the reaction rate.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hartree-Fock |
| Møller-Plesset perturbation theory |
Role of Methyl 2 4 Amino 2 Fluorophenoxy Propanoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Fluorinated Aryloxypropanoate Scaffolds
The synthesis of the core structure of methyl 2-(4-amino-2-fluorophenoxy)propanoate is a critical first step in its utilization as a synthetic intermediate. A common and effective method for creating this aryloxypropanoate scaffold is through a two-step process that begins with a Williamson ether synthesis, followed by the reduction of a nitro group.
The initial step involves the reaction of 2-fluoro-4-nitrophenol with a methyl 2-halopropanoate, such as methyl 2-bromopropanoate, in the presence of a base. This nucleophilic substitution reaction forms the ether linkage, a key structural component of the target molecule. The reaction conditions for this synthesis are outlined in the table below.
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
|---|
Following the successful formation of the ether, the nitro group on the aromatic ring is reduced to a primary amine. This transformation is a critical step, as the resulting amino group provides a reactive site for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. For substrates containing ester functionalities, a selective reduction method is necessary to avoid the unwanted reduction of the ester group. A particularly effective method for this selective reduction is the use of sodium borohydride in the presence of a catalytic amount of iron(II) chloride researchgate.net. This system allows for the efficient conversion of the nitro group to an amine while preserving the integrity of the ester.
Table 2: Conditions for Selective Nitro Group Reduction
| Substrate | Reducing System | Solvent | Temperature | Yield |
|---|
The resulting this compound is a stable intermediate that can be readily purified and used in subsequent synthetic steps. The presence of the fluorine atom on the aromatic ring can enhance the metabolic stability and modify the electronic properties of the final products, making this scaffold particularly attractive for the development of advanced materials.
Building Block for Diverse Heterocyclic Systems and Complex Molecular Architectures
The bifunctional nature of this compound, with its nucleophilic amino group and the potential for reactions at the ester and aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic systems. These cyclic structures are fundamental components of many functional materials and complex molecules.
One important class of heterocycles that can be synthesized from this intermediate are benzoxazines. The reaction of the amino group with a phenol (B47542) and an aldehyde, such as formaldehyde, leads to the formation of a 1,3-benzoxazine ring. The fluorine substituent on the aromatic ring can influence the reactivity and properties of the resulting benzoxazine monomer and the corresponding polybenzoxazine thermoset. The synthesis of fluorinated benzoxazines often requires careful control of reaction conditions, as the electronic nature of the fluorinated amine can affect the traditional synthesis methods researchgate.net. The incorporation of fluorine into the polymer backbone can lead to materials with desirable properties such as low dielectric constants, enhanced thermal stability, and low moisture absorption nycu.edu.twacs.orgresearchgate.netmdpi.com.
Another potential application of this intermediate is in the synthesis of benzoxazinones. Cyclization of the aminophenoxy moiety can be achieved through various synthetic routes, often involving reaction with a carbonyl-containing compound. For instance, reaction with phosgene or its equivalents can lead to the formation of a benzoxazinone ring system. These heterocycles are of interest in materials science and as synthetic intermediates.
The amino group of this compound can also be diazotized and subsequently converted to other functional groups, providing a gateway to a broader range of complex molecular architectures. This allows for the introduction of various substituents on the aromatic ring, further expanding the synthetic utility of this versatile building block.
Strategic Use in the Construction of Chiral Molecules for Specialized Chemical Applications
The inherent chirality of the 2-phenoxypropanoate moiety in this compound makes it a valuable building block for the synthesis of enantiomerically pure molecules for specialized applications, particularly in the field of materials science. The stereochemistry of the propanoate unit can be controlled during the synthesis or through resolution of a racemic mixture, providing access to both enantiomers.
Chiral liquid crystals are one area where such building blocks are of significant interest. The introduction of a chiral center into a liquid crystalline molecule can induce the formation of helical superstructures, leading to unique optical properties. Aryloxypropanoic acid derivatives have been utilized as chiral dopants in nematic liquid crystal phases to induce a helical twist researchgate.net. The specific rotation and helical twisting power of the resulting liquid crystal are dependent on the absolute configuration and the chemical structure of the chiral dopant. While not a direct application of the title compound, the synthesis of chiral liquid crystals from structurally similar 3-aryl-3-hydroxypropanoic esters demonstrates the principle of using such chiral building blocks to create advanced optical materials irb.hr. The fluorinated nature of the aromatic ring in this compound could further influence the mesomorphic and electro-optical properties of the resulting liquid crystals.
Furthermore, chiral aryloxypropanoic acids and their derivatives can be incorporated into polymers to create chiral stationary phases for chromatography or as components of chiral sensors. The specific interactions between these chiral polymers and enantiomeric analytes can be exploited for separation and detection purposes. The amino group on the aromatic ring provides a convenient handle for polymerization or for grafting onto a solid support.
The development of chiral materials is a rapidly growing field, and the availability of versatile, enantiomerically pure building blocks like this compound is essential for the design and synthesis of new functional materials with tailored properties.
Emerging Research Directions and Future Perspectives in Methyl 2 4 Amino 2 Fluorophenoxy Propanoate Chemistry
Development of Novel and Efficient Synthetic Routes
The development of efficient and novel synthetic routes for Methyl 2-(4-amino-2-fluorophenoxy)propanoate is a primary focus of current research. Traditional multi-step syntheses are often hampered by challenges related to yield, purity, and environmental impact. Consequently, chemists are exploring innovative strategies to streamline its production.
One promising approach involves the use of fluorinated starting materials in continuous-flow microreactor systems. beilstein-journals.org Flow chemistry offers significant advantages over conventional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of hazardous reagents. nih.gov Researchers are investigating the direct fluorination of aromatic precursors within microreactors, a technique that has shown success for other organic molecules. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow setup can lead to higher yields and selectivities, minimizing the formation of unwanted byproducts. nih.gov
Another area of exploration is the development of novel catalytic systems that can facilitate the key bond-forming reactions in the synthesis of this compound. This includes the investigation of new ligands and metal catalysts for cross-coupling reactions to construct the phenoxypropanoate core structure. The goal is to identify catalysts that are not only highly active and selective but also reusable and environmentally benign.
| Synthetic Strategy | Key Features | Potential Advantages |
| Flow Microreactor Synthesis | Utilizes continuous-flow systems with micro-structured reactors. | Improved reaction control, enhanced safety, potential for automation and scalability. beilstein-journals.orgnih.gov |
| Novel Catalytic Systems | Employs new metal catalysts and ligands for key bond-forming steps. | Higher yields and selectivity, potential for catalyst recycling, reduced environmental impact. |
| Enzymatic Approaches | Utilizes enzymes to catalyze specific steps in the synthesis. | High stereoselectivity, mild reaction conditions, environmentally friendly. sigmaaldrich.com |
Expanded Utility as a Versatile Chiral Synthon in Asymmetric Synthesis
The chiral nature of this compound makes it a valuable synthon, or building block, for asymmetric synthesis. This field of chemistry is dedicated to the selective synthesis of a specific stereoisomer of a molecule, which is crucial in the development of pharmaceuticals and other biologically active compounds.
Researchers are actively exploring the use of this compound as a chiral auxiliary. wikipedia.org A chiral auxiliary is a temporary molecular fragment that is attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and potentially recycled. mdpi.com The fluorine and amino groups on the aromatic ring of this compound can influence the steric and electronic environment of the reaction center, leading to high levels of stereocontrol.
Furthermore, this compound can serve as a precursor for the synthesis of more complex chiral molecules. Its functional groups—the amino group, the ester, and the fluoro substituent—provide multiple points for further chemical modification, allowing for the construction of a diverse range of enantiomerically pure compounds. bioorganica.com.ua The development of methods for the stereospecific derivatization of this compound is an active area of investigation.
Integration into Automated Synthesis and Flow Chemistry Methodologies
The integration of the synthesis of this compound into automated synthesis platforms and flow chemistry methodologies represents a significant step towards more efficient and reproducible chemical manufacturing. researchgate.net Automated systems can perform multi-step syntheses with minimal human intervention, leading to increased throughput and reduced operational costs. researchgate.net
Continuous flow chemistry, in particular, is well-suited for the production of fine chemicals like this compound. researchgate.net The modular nature of flow reactors allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This not only saves time and resources but also minimizes waste generation. Researchers are working on designing and optimizing flow chemistry setups specifically for the synthesis of fluorinated aromatic compounds. durham.ac.ukvapourtec.com
The combination of automation and flow chemistry can enable the on-demand synthesis of this compound and its derivatives, facilitating rapid screening of their properties and applications.
| Technology | Key Features | Advantages for Synthesis |
| Automated Synthesis Platforms | Robotic systems for performing chemical reactions. | Increased throughput, improved reproducibility, reduced labor costs. researchgate.net |
| Flow Chemistry | Reactions are carried out in continuous-flowing streams. | Enhanced reaction control, improved safety, potential for process intensification and scalability. nih.govresearchgate.net |
| Integrated Systems | Combination of automated platforms with continuous flow reactors. | Enables on-demand synthesis, rapid optimization of reaction conditions, and streamlined production. |
Advancements in Analytical Techniques for In-Process Control and Characterization
The development of advanced analytical techniques is crucial for the effective in-process control and characterization of this compound. Real-time monitoring of key reaction parameters allows for precise control over the synthesis process, ensuring high product quality and yield.
Techniques such as in-line Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are being explored for their potential to provide real-time data on reaction progress, conversion rates, and the formation of impurities. st-andrews.ac.uk These methods can be integrated directly into flow chemistry systems, providing a continuous stream of analytical data that can be used to adjust reaction conditions in real-time.
For the final product characterization, a combination of analytical methods is employed to confirm the structure, purity, and stereochemistry of this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. st-andrews.ac.uk NMR spectroscopy provides detailed information about the molecular structure, while chiral HPLC is essential for determining the enantiomeric purity of the compound.
Potential in the Development of Advanced Catalytic Systems for its Derivatization
The unique combination of functional groups in this compound makes it an attractive substrate for the development of advanced catalytic systems for its derivatization. The amino group, the aromatic ring, and the ester functionality all offer opportunities for selective chemical transformations.
Researchers are investigating the use of transition metal catalysts to functionalize the C-H bonds of the aromatic ring, allowing for the introduction of new substituents with high regioselectivity. This approach could lead to a wide range of novel derivatives with potentially interesting biological or material properties.
Furthermore, the amino group can be readily transformed into other functional groups or used as a handle for the attachment of other molecules. Catalytic methods for the selective acylation, alkylation, or arylation of the amino group are being explored. The ester group can also be a site for derivatization, for example, through catalytic transesterification or amidation reactions. The development of these catalytic methods will significantly expand the chemical space accessible from this versatile building block.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-amino-2-fluorophenoxy)propanoate, and what key reagents are involved?
The synthesis typically involves coupling reactions between 4-amino-2-fluorophenol and methyl 2-bromopropanoate under basic conditions. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. Solvents like dimethylformamide (DMF) or acetonitrile are used under reflux (60–70°C) to optimize yield . Post-synthesis purification often employs high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. How is the compound characterized after synthesis?
Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS). The fluorine atom in the 2-fluorophenyl group shows distinct splitting patterns in ¹⁹F NMR, while ester carbonyl signals appear near 170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 213.21 (C₁₀H₁₂FNO₃) .
Q. What are the stability and storage recommendations for this compound?
The compound is hygroscopic and should be stored under inert gas (argon) at room temperature in airtight containers. Stability studies indicate degradation under prolonged exposure to light or moisture, necessitating desiccants and UV-protected packaging .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Continuous flow chemistry improves scalability by maintaining precise temperature control and reducing side reactions. Catalytic systems like phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance coupling efficiency between the phenol and ester precursors. Reaction monitoring via in-line FTIR or Raman spectroscopy allows real-time adjustments .
Q. What are the mechanistic insights into the compound’s reactivity with nucleophiles?
The ester group undergoes nucleophilic acyl substitution, with the propanoate moiety acting as a leaving group. Computational studies (DFT calculations) reveal that electron-withdrawing substituents (e.g., fluorine) on the phenyl ring increase electrophilicity at the carbonyl carbon, accelerating reactions with amines or thiols .
Q. How can contradictory spectroscopic data be resolved during structural analysis?
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotameric equilibria or impurities. Variable-temperature NMR and 2D correlation spectroscopy (COSY, HSQC) clarify dynamic effects . Impurity profiling using LC-MS identifies byproducts like hydrolyzed carboxylic acids or unreacted starting materials .
Q. What in vitro models are suitable for evaluating its biological activity?
The compound’s potential as a kinase inhibitor or protease substrate can be tested using enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) or cell-based models (e.g., HEK293 cells transfected with target receptors). Dose-response curves (IC₅₀ values) and molecular docking studies provide mechanistic insights .
Q. How do solvent polarity and pH affect its solubility and reactivity?
Solubility is highest in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the ester and amino groups. Acidic conditions (pH < 4) protonate the amine, reducing nucleophilicity, while alkaline conditions (pH > 9) risk ester hydrolysis .
Q. What computational tools predict its metabolic pathways?
Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism, identifying probable oxidation sites (e.g., para-aminophenol formation) or glucuronidation. These predictions guide in vitro hepatocyte or microsomal stability assays .
Q. How are impurities quantified and controlled during synthesis?
Impurities such as methyl 2-(4-nitro-2-fluorophenoxy)propanoate (from incomplete reduction) or hydrolyzed products are monitored via reversed-phase HPLC with UV detection (λ = 254 nm). Thresholds follow ICH Q3A guidelines, with limits ≤0.15% for individual impurities .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
